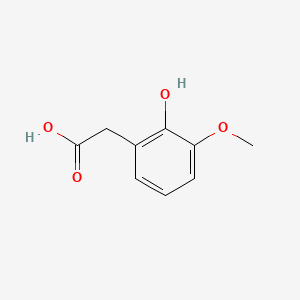

(2-Hydroxy-3-methoxyphenyl)acetic acid

Description

Properties

CAS No. |

19988-46-6 |

|---|---|

Molecular Formula |

C9H10O4 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

2-(2-hydroxy-3-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C9H10O4/c1-13-7-4-2-3-6(9(7)12)5-8(10)11/h2-4,12H,5H2,1H3,(H,10,11) |

InChI Key |

TUOUXQPLAUPJOT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrolysis and Methylation Route via Methoxyphenylacetate Intermediates

A patented industrially viable method involves a two-step process starting from hydroxyphenylacetate intermediates, followed by methylation and acidification to yield this compound with high purity and yield.

Step 1: Hydrolysis

A precursor compound undergoes hydrolysis in the presence of water, alkali, and a catalyst system (which may include cupric salts and specific organic catalysts). The reaction is carried out under mild conditions, and the catalyst can be recovered and reused, minimizing environmental impact.Step 2: Methylation

The hydrolyzed product is subjected to methylation using methylating agents such as dimethyl sulfate in an aqueous alkaline medium (pH 13-14, often adjusted with sodium hydroxide). The methylation selectively introduces the methoxy group at the ortho or para position relative to the hydroxyl group.Step 3: Acidification

After methylation, acidification with hydrochloric acid (preferably 36% aqueous HCl) at pH 1-2 precipitates the final product, this compound. The product is isolated by filtration and drying, yielding a white crystalline solid with purity ≥99% (HPLC) and overall yields around 90% for the two-step process.

This method is industrially scalable, environmentally friendly, and offers simple post-reaction treatments such as filtration and washing with toluene.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Water, alkali, catalyst (cupric salt + organic catalyst) | Hydrolysis of precursor | Mild conditions, catalyst recovery possible |

| 2 | Methylating agent (dimethyl sulfate), aqueous NaOH (pH 13-14) | Methylation of hydroxyphenylacetate | Ortho/para selective methylation |

| 3 | Hydrochloric acid (36%, pH 1-2) | Acidification and precipitation | High purity product, simple isolation |

Multicomponent Reaction (MCR) Approach for Related Derivatives

A synthetic protocol for related methoxyphenylacetic acid derivatives involves a multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid, followed by acid treatment to yield complex furylacetic acid derivatives. Although this method targets more complex fused ring systems, it demonstrates the versatility of phenylacetic acid derivatives synthesis via condensation and cyclization reactions.

- Initial condensation in acetonitrile with triethylamine base.

- Subsequent reflux in acetic acid for ring closure and acidification.

- Yield reported around 68% for the target derivative.

This method is less direct for simple this compound but illustrates the use of glyoxal derivatives and Meldrum’s acid in related synthetic strategies.

Synthesis via Friedel-Crafts Acylation of Guaiacol

A classical and widely used method for preparing aromatic hydroxy-methoxy ketones and acids involves Friedel-Crafts acylation of guaiacol (2-methoxyphenol) with acylating agents such as acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts (AlCl3, ZnCl2).

Method 1:

Guaiacol is reacted with acetic anhydride in the presence of anhydrous zinc chloride and acetic acid solvent under inert atmosphere. The reaction mixture is heated at 90-95 °C for 5 hours. Post-reaction workup involves solvent removal, extraction, washing, and recrystallization from n-hexane. This yields 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone) with ~76% yield and high purity.Method 2:

Guaiacol is acylated with acetyl chloride using anhydrous aluminum chloride as catalyst under solvent-free conditions at 0-5 °C initially, then heated to 50-55 °C for 5 hours. After quenching and extraction, purification by column chromatography yields acetovanillone with ~65% yield.

Though these methods primarily yield acetovanillone (a ketone), further oxidation or side-chain modifications can lead to phenylacetic acid derivatives including this compound.

| Method | Acylating Agent | Catalyst | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | Acetic anhydride | ZnCl2 | 90-95 °C, 5 h | 76.0 | 98.9 |

| 2 | Acetyl chloride | AlCl3 | 0-5 °C to 50-55 °C, 5 h | 65.1 | 99.1 |

Synthesis of Related Impurities and Isomers

During the synthesis of hydroxy-methoxy phenylacetone derivatives, several isomeric impurities can form, such as isoacetovanillone, propiovanillone, and acetoisovanillone isomers. These impurities arise from alternate acylation positions or demethylation/re-methylation reactions. Their synthesis involves:

- Demethylation of acetovanillone using hydrobromic acid or AlCl3/pyridine.

- Selective O-methylation with dimethyl sulfate in the presence of cesium carbonate.

- Friedel-Crafts acylation with propionyl chloride for propiovanillone.

- Conversion of hydroxy-methoxybenzaldehyde to hydroxy-methoxybenzoic acid, followed by acid chloride formation and condensation with ethyl acetoacetate, acid hydrolysis, and decarboxylation to yield acetoisovanillone isomers.

These routes provide insight into controlling impurity profiles and optimizing synthetic routes for the target compound.

Analytical Data and Research Discoveries

Spectral Characterization

- FTIR: Characteristic carbonyl (C=O) stretching frequencies around 1680-1690 cm⁻¹ confirm acetophenone or phenylacetic acid moieties.

- 1H NMR: Singlets for methoxy protons (~3.7-4.0 ppm), aromatic protons (6.5-7.5 ppm), and hydroxyl protons (broad singlets ~9-12 ppm).

- Mass Spectrometry: Molecular ion peaks consistent with molecular weights of 166-168 Da for this compound and related compounds.

- HPLC Purity: High-performance liquid chromatography confirms purity levels ≥98.9% for the synthesized compounds.

Yield and Purity Optimization

- The patented hydrolysis-methylation-acidification route achieves yields up to 90.3% with ≥99% purity.

- Friedel-Crafts acylation yields vary from 65-76% depending on conditions and catalysts used, with purity >98% after purification.

- Control of reaction temperature, catalyst loading, and post-reaction workup critically affects yield and impurity formation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxy-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions include quinones, alcohols, and substituted phenolic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The search results contain information about 2-Hydroxy-2-(3-methoxyphenyl)acetic acid and 3-Methoxyphenylacetic acid. 2-Hydroxy-2-(3-methoxyphenyl)acetic acid is also known as hydroxy(3-methoxyphenyl)acetic acid .

2-Hydroxy-2-(3-methoxyphenyl)acetic acid

Description: 2-Hydroxy-2-(3-methoxyphenyl)acetic acid is a member of the methoxybenzenes .

IUPAC Name: 2-hydroxy-2-(3-methoxyphenyl)acetic acid .

Other names:

- 21150-12-9

- 2-hydroxy-2-(3-methoxyphenyl)acetic acid

- (+/-)-m-Methoxymandelic acid

- 3-Methoxymandelic acid

- Hydroxy(3-methoxyphenyl)acetic acid

Computed Properties: Its molecular weight is 182.17 g/mol . The melting point is 63-65°C .

Safety and Hazards: According to GHS classifications, it causes skin and serious eye irritation, and may cause respiratory irritation .

Applications:

While the search results do not specify particular applications of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid, they do provide information that may be relevant to research:

- Chemical Synthesis: Useful in chemical synthesis .

- Antimicrobial Studies: Lanthanide(III) complexes of 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one have been investigated for antimicrobial activity .

3-Methoxyphenylacetic acid

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-methoxyphenyl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and electron donation. These interactions can modulate enzyme activity, influence cellular signaling pathways, and contribute to its antioxidant properties .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings:

Substituent Effects on Reactivity: The hydroxyl group in this compound enhances its acidity (pKa ~4.5) compared to non-hydroxylated analogues like (3-methoxyphenyl)acetic acid (pKa ~4.9) (). Halogenation (e.g., bromine or fluorine substitution) increases molecular weight and alters lipophilicity, making halogenated derivatives more suitable for drug design ().

Synthetic Utility: In dihydroisoquinoline synthesis, replacing the hydroxyl group with an acetoxy group (e.g., 2-acetoxy-3-methoxyphenyl acetic acid) reduces reaction time from 14 hours to 2 hours at lower temperatures (50–78°C vs. 140°C), indicating steric and electronic modulation by substituents (). Multicomponent reactions involving acetovanillone and arylglyoxals yield benzofuran-acetic acid derivatives, demonstrating the versatility of methoxy/hydroxy-substituted phenylacetic acids in constructing heterocycles ().

Safety and Handling :

- Halogenated derivatives (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) may pose higher toxicity risks due to reactive C-Br bonds, necessitating stricter safety protocols compared to the parent compound ().

Physicochemical and Functional Differences

Table 2: Physical Properties and Solubility

Key Insights:

- Solubility Trends: Non-hydroxylated derivatives like (3-methoxyphenyl)acetic acid exhibit higher solubility in organic solvents (e.g., chloroform) due to reduced polarity, whereas hydroxylated variants prefer aqueous environments ().

- Thermal Stability : Brominated derivatives decompose at lower temperatures (~120°C), restricting high-temperature applications ().

Biological Activity

(2-Hydroxy-3-methoxyphenyl)acetic acid, also known as 3-methoxyphenylacetic acid (3-MOPAA), is a phenolic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, anticancer, and phytotoxic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a hydroxyl group and a methoxy group on the aromatic ring, contributing to its biological activity.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds, it was found that 3-MOPAA showed notable inhibition against several bacterial strains, including Pseudomonas aeruginosa and Bacillus cirroflagellosus.

| Microorganism | Zone of Inhibition (mm) | Control (Norfloxacin) |

|---|---|---|

| Pseudomonas aeruginosa | 15 | 20 |

| Bacillus cirroflagellosus | 18 | 25 |

The zones of inhibition were measured after incubation, indicating the compound's potential as an antimicrobial agent .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. A study focused on the effects of methanolic extracts from Theobroma cacao pod husk, which contains this compound, reported moderate activity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | Inhibition (%) at 250 μg/mL |

|---|---|

| MCF-7 | 95.66 |

| HeLa | 44.15 |

These findings suggest that the compound may play a role in inhibiting cancer cell proliferation through mechanisms involving the downregulation of oncogenic transcription factors .

3. Phytotoxic Activity

As a phytotoxin, this compound has been shown to affect plant growth negatively. In studies involving Rhizoctonia solani, it was observed that this compound reduced growth and symbiotic nitrogen fixation in soybeans, indicating its potential role in plant-pathogen interactions.

| Plant Species | Effect on Growth |

|---|---|

| Tracy Soybean | Reduced growth |

| Symbiotic N2-fixation | Impaired |

The phytotoxic effects are attributed to its ability to induce necrosis in plant tissues .

Case Studies and Research Findings

- Study on Tobacco Leaves : A study demonstrated that exogenously applied 3-MOPAA caused necrosis in tobacco leaves, providing insights into its pathogenic mechanisms when produced by fungal pathogens like R. solani .

- Inhibition of Cancer Cell Lines : The anticancer activity was assessed through concentration-dependent studies revealing significant inhibition at higher concentrations against multiple cancer cell lines .

Q & A

Q. What parameters should be monitored when evaluating the compound’s stability under accelerated degradation conditions (e.g., high humidity, elevated temperature)?

- Methodological Answer: Conduct stress testing at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC for new peaks (e.g., demethylation products) and FTIR for carbonyl group integrity. Compare with ICH guidelines for pharmaceutical stability .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported melting points for this compound derivatives?

Q. What statistical methods are appropriate for analyzing variability in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.